
7-Amino-3-(4-chlorophenyl)-2-isopropyl-3H-quinazolin-4-one
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Overview
Description
Preparation Methods
The preparation of “PMID25666693-Compound-134” involves synthetic routes that include the preparation of pyrrole compounds and their intermediates . The process is characterized by mild preparation conditions, simplicity in operation, safety, controllability, and high total yield, making it suitable for industrial production .
Chemical Reactions Analysis
“PMID25666693-Compound-134” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
“PMID25666693-Compound-134” has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as an antagonist to the transient receptor potential cation channel V1 (TRPV1) . This channel is involved in the detection of noxious chemical and thermal stimuli. By blocking this channel, the compound helps in reducing pain and inflammation .
Comparison with Similar Compounds
“PMID25666693-Compound-134” is unique in its high specificity and potency as a TRPV1 antagonist . Similar compounds include:
Capsaicin: A natural compound that also targets TRPV1 but acts as an agonist.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another clinical trial drug for neuropathic pain.
These compounds differ in their mechanisms of action and therapeutic applications, highlighting the uniqueness of “PMID25666693-Compound-134” in its specific targeting and effectiveness.
Properties
Molecular Formula |
C17H16ClN3O |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
7-amino-3-(4-chlorophenyl)-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H16ClN3O/c1-10(2)16-20-15-9-12(19)5-8-14(15)17(22)21(16)13-6-3-11(18)4-7-13/h3-10H,19H2,1-2H3 |
InChI Key |
XBLNKLVBZMWWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2)N)C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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